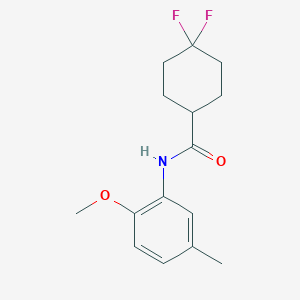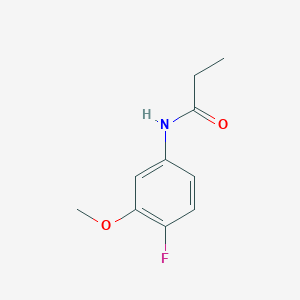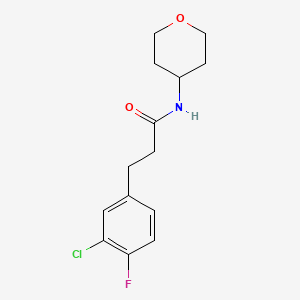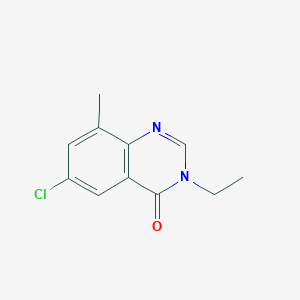![molecular formula C17H21N5O3 B15114950 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114950.png)
4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate. The process includes the following steps :
Condensation Reaction: The initial step involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form an intermediate compound.
Chlorination: The intermediate compound undergoes chlorination to introduce a chlorine atom.
Nucleophilic Substitution: Finally, the chlorinated intermediate reacts with morpholine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .
Scientific Research Applications
4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their anticancer properties.
Thieno[3,2-d]pyrimidine: Studied for their potential as enzyme inhibitors.
Uniqueness
4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine is unique due to its dual morpholine rings, which enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .
Properties
Molecular Formula |
C17H21N5O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N5O3/c1-12-19-14-10-18-3-2-13(14)16(20-12)22-6-9-25-15(11-22)17(23)21-4-7-24-8-5-21/h2-3,10,15H,4-9,11H2,1H3 |
InChI Key |
KGJHQUDMLWUZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCOC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15114871.png)
![1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15114884.png)
![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)

![2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114916.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)

![5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114932.png)
![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)
![4-{[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114942.png)

![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
